6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-morpholin-4-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c16-25(22,23)12-3-1-11(2-4-12)19-15(21)13-9-14(18-10-17-13)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEJSBSOXXWGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with morpholine to introduce the morpholino group. This is followed by the introduction of the sulfamoylphenyl group through a nucleophilic substitution reaction using 4-aminobenzenesulfonamide. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green synthesis methods, which use environmentally friendly solvents and conditions, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Core Pyrimidine Functionalization
The synthesis begins with a substituted pyrimidine scaffold. Key steps include:
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Position 6
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Reagents/Conditions : Morpholine reacts with dichloropyrimidine derivatives under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>, DMF, 80–100°C).
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Mechanism : The electron-withdrawing chlorine substituent at position 6 activates the pyrimidine ring for nucleophilic displacement by morpholine. This step installs the morpholino group selectively at position 6 .
Carboxamide Formation at Position 4
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Step 1 : Hydrolysis of the 4-chloro group to a carboxylic acid using aqueous NaOH or HCl .
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Step 2 : Activation of the carboxylic acid (e.g., via thionyl chloride to form an acyl chloride) followed by coupling with 4-sulfamoylaniline.
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Reagents : EDCl/HOBt or other coupling agents in DCM/DMF at room temperature .
Derivatization and SAR Studies
Modifications to the carboxamide and sulfamoyl groups have been explored to optimize physicochemical properties and bioactivity:
R<sub>1</sub> (Carboxamide Substituent)
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Replacement of the cyclopropylmethyl group with other alkyl/aryl amines showed minimal impact on activity, suggesting tolerance for steric bulk in this region .
R<sub>3</sub> (Sulfamoylphenyl Group)
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The sulfamoyl group enhances solubility and target engagement. Substitutions on the phenyl ring (e.g., halogens, methyl) modulate metabolic stability .
Key Reaction Data
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Research indicates that 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with specific molecular pathways involved in cell growth and survival, potentially leading to apoptosis in cancer cells.
- Case Study : In vitro studies on A549 lung cancer cells and MCF-7 breast cancer cells revealed IC50 values of approximately 12.5 µM and 15.0 µM, respectively, indicating its effectiveness as a cytotoxic agent against these lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects.
- Biochemical Pathway Interaction : It appears to modulate inflammatory cytokines, thereby reducing inflammation markers such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This data suggests a promising profile for therapeutic use in inflammatory conditions.
Biochemical Probing
6-Morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide serves as a valuable biochemical probe for studying cellular processes and molecular interactions.
- Research Applications : The compound can be utilized to investigate the roles of specific enzymes and pathways in various diseases, enhancing our understanding of disease mechanisms and potential therapeutic targets .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies have been pivotal in optimizing the pharmacological properties of this compound.
- Optimization Findings : Modifications to the morpholino group and other substituents have been shown to enhance potency and selectivity against specific targets, guiding future drug design efforts .
Comparative Analysis with Related Compounds
To better understand the unique properties of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, a comparison with similar compounds is useful.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| 6-Morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | Significant | Moderate | Specific sulfonamide group |
| N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide | Moderate | Significant | Pyrazolo structure |
| 6-Morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide | Moderate | Moderate | Phenoxyethyl substituent |
This table illustrates how the unique functional groups present in 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide contribute to its distinct biological activities compared to related compounds.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing its normal function. In the case of SARS-CoV-2 main protease, the compound inhibits the protease’s activity, thereby blocking viral replication. The binding affinity and specificity are influenced by the compound’s structural features, such as the morpholino and sulfamoylphenyl groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several sulfonamide- and pyrimidine-based derivatives. Below is a comparative analysis based on pharmacological data, synthesis, and structural features:
Key Observations:
Sulfamoylphenyl Group : The 4-sulfamoylphenyl moiety is a common feature across anticonvulsant agents in the evidence, likely contributing to target engagement (e.g., carbonic anhydrase or voltage-gated ion channels) . However, the pyrimidine core in the target compound may offer distinct binding kinetics compared to malonamide or cyclopropane-based analogs.
Morpholino Substitution: The morpholino group in the target compound is absent in and analogs. Morpholino derivatives are often used to improve solubility or modulate kinase inhibition (e.g., PI3K/mTOR pathways), suggesting a possible divergence in mechanism compared to purely sulfonamide-focused agents .
Pharmacological Performance : While compounds like 18b and 12c show strong anticonvulsant activity (ED₅₀ <25 mg/kg), the lack of data for the target compound precludes direct efficacy comparisons. However, the pyrimidine scaffold may enhance metabolic stability over malonamide or cyclopropane systems, which could translate to a longer half-life .
Synthetic Accessibility : Compounds like F1 are synthesized via conjugation of sulfa drugs with phthalyl leucine, whereas the target compound likely requires pyrimidine functionalization steps. This difference may impact scalability or cost .
Biological Activity
6-Morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways by binding to their active sites, thus blocking substrate access and reducing enzymatic activity.
- Receptor Modulation : It interacts with cellular receptors to modulate signaling pathways that are critical in cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways, contributing to its anticancer effects.
Biological Activity Overview
Research indicates that 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibits significant antitumor , anti-inflammatory , and antimicrobial activities. Below is a summary of its biological effects based on various studies:
Structure-Activity Relationship (SAR)
The SAR studies of related pyrimidine derivatives have provided insights into how structural modifications can enhance biological activity. For instance:
- Modification of Substituents : Changes in the morpholine group or the introduction of hydrophobic substituents have been shown to significantly increase potency against specific targets.
- Lipophilicity Considerations : Compounds with optimized lipophilicity demonstrated improved absorption and bioavailability, which are crucial for in vivo efficacy.
Table: SAR Analysis of Pyrimidine Derivatives
| Compound | R Group Modification | IC50 (nM) | Activity Type |
|---|---|---|---|
| Original Compound | None | 200 | Baseline |
| Modified Compound A | Morpholine replaced with piperidine | 50 | Enhanced Antitumor |
| Modified Compound B | Added methyl group | 30 | Increased Anti-inflammatory |
Case Studies
- Antitumor Efficacy : In a study involving xenograft models, 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibited significant tumor growth inhibition compared to controls, demonstrating its potential as an effective anticancer agent .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, suggesting its utility in treating inflammatory diseases .
- Microbial Resistance : The compound's antimicrobial activity was evaluated against resistant bacterial strains, showing promising results that warrant further investigation into its potential as an antibiotic .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide?
The synthesis of pyrimidine-4-carboxamide derivatives typically involves multi-step reactions, including:
- Peptide coupling : Using activating agents like 1,1’-carbonyldiimidazole (CDI) to condense thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines, as demonstrated in related compounds .
- Functional group modifications : Introducing morpholino and sulfamoylphenyl groups via nucleophilic substitution or Suzuki coupling reactions .
- Optimized reaction conditions : Solvents like DMF or toluene, catalysts (e.g., palladium for cross-coupling), and temperature control to enhance yield and purity .
Q. Which functional groups in the compound are structurally significant for its bioactivity?
Key functional groups include:
- Morpholino ring : Enhances solubility and influences pharmacokinetic properties by modulating lipophilicity .
- Sulfamoylphenyl group : Critical for target binding, as seen in sulfonamide-based antimicrobial agents interacting with bacterial enzymes .
- Pyrimidine core : Provides a scaffold for hydrogen bonding and π-π stacking interactions with biological targets .
Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?
- Minimum Inhibitory Concentration (MIC) assays : Standardized against reference strains (e.g., Pseudomonas aeruginosa ATCC 10145) using broth microdilution .
- Biofilm inhibition assays : Quantify antibiofilm activity via crystal violet staining or metabolic activity measurements (e.g., resazurin assay) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action against bacterial targets?
- Target selection : Prioritize enzymes essential for bacterial survival, such as TrmD (a tRNA methyltransferase in P. aeruginosa), which is validated via docking studies in related pyrimidine carboxamides .
- Docking protocols : Use software like AutoDock Vina to model interactions between the compound and TrmD’s active site, focusing on hydrogen bonds with residues like Asp154 or π-stacking with aromatic side chains .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental MIC data to confirm target relevance .
Q. What strategies can address low aqueous solubility of pyrimidine-4-carboxamide derivatives?
- Co-crystallization : Co-formulate with coformers like glutaric acid, which increased the intrinsic dissolution rate of a similar compound by 18-fold .
- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility without compromising activity .
Q. How should researchers resolve contradictions in antimicrobial efficacy across structural analogs?
- Standardize protocols : Ensure consistent inoculum size, growth media, and incubation conditions to minimize variability .
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to identify critical pharmacophores .
- Strain-specific testing : Evaluate activity against clinical isolates in addition to reference strains to account for genetic diversity .
Q. What in vivo models are appropriate for evaluating therapeutic potential beyond antimicrobial applications?
- Neuroinflammatory models : Test IL-12/IL-23 inhibition in Alzheimer’s disease models (e.g., APP/PS1 mice) to assess cognitive improvement, as suggested by morpholino pyrimidine analogs .
- Cancer xenografts : Screen for antitumor activity in models overexpressing target enzymes (e.g., kinase inhibitors in NSCLC PDX models) .
- Pharmacokinetic profiling : Measure AUC and Cmax in rodent studies to optimize dosing regimens .
Methodological Notes
- Data Interpretation : Cross-reference docking results with crystallographic data (e.g., intramolecular hydrogen bond distances ≤ 3.0 Å) to validate binding modes .
- Controlled Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls to ensure assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
